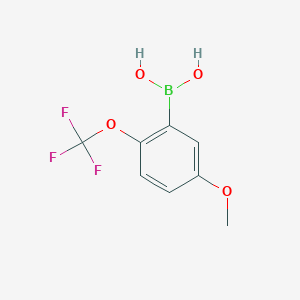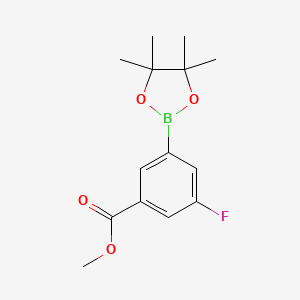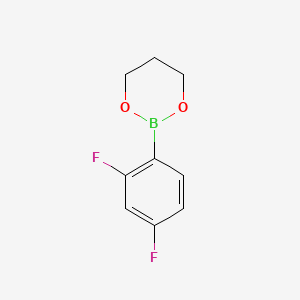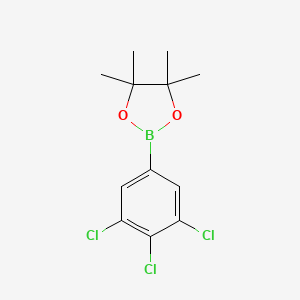
2-Chloro-4-isopropyl-5-methylpyrimidine
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-isopropyl-5-methylpyrimidine is C8H11ClN2. The SMILES string representation is ClC1=NC=C©C(C©C)=N1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-isopropyl-5-methylpyrimidine include a molecular weight of 170.64 g/mol. It is a solid compound .Scientific Research Applications
Pharmaceutical Synthesis
2-Chloro-4-isopropyl-5-methylpyrimidine: serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its pyrimidine core is a common motif in drugs that target a wide range of diseases, from cancer to cardiovascular disorders. The chloro and alkyl groups on the pyrimidine ring can undergo further chemical transformations, allowing for the creation of complex molecules with specific biological activities .
Anticancer Agents
The compound’s structure is conducive to the synthesis of anticancer agents. Pyrimidine derivatives are known to inhibit DNA synthesis, and substituting different groups at the 2, 4, and 5 positions can lead to compounds with potential antitumor properties. Researchers are exploring the use of 2-Chloro-4-isopropyl-5-methylpyrimidine to develop novel anticancer drugs .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have shown efficacy as antimicrobial and antifungal agents. The structural versatility of 2-Chloro-4-isopropyl-5-methylpyrimidine allows for the development of new compounds that can be tested against a variety of bacterial and fungal strains, contributing to the fight against antibiotic-resistant pathogens .
Agricultural Chemicals
In the agricultural sector, pyrimidine derivatives are used to create pesticides and herbicides. The structural adaptability of 2-Chloro-4-isopropyl-5-methylpyrimidine makes it a valuable starting point for the synthesis of compounds that can protect crops from pests and diseases, thereby enhancing food security .
Material Science
This compound can also play a role in material science, particularly in the development of organic semiconductors. The pyrimidine ring can be part of larger conjugated systems that exhibit desirable electronic properties for use in electronic devices .
Catalysis
2-Chloro-4-isopropyl-5-methylpyrimidine: may be used as a ligand in catalysis. Its ability to coordinate to metal centers can lead to the development of new catalysts that facilitate various chemical reactions, including those important in industrial processes .
Biochemical Research
In biochemical research, pyrimidine derivatives are used as analogs to study biological processes2-Chloro-4-isopropyl-5-methylpyrimidine can be incorporated into nucleotides or nucleic acids to investigate DNA or RNA synthesis and function .
Neurological Research
Finally, the compound’s derivatives could have applications in neurological research. Pyrimidine structures are found in several neuroactive drugs, and modifying the 2-Chloro-4-isopropyl-5-methylpyrimidine scaffold could lead to new insights into the treatment of neurological disorders .
Safety And Hazards
The safety data sheet for 2-Chloro-4-isopropyl-5-methylpyrimidine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
2-chloro-5-methyl-4-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRFEWDDNILWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-isopropyl-5-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



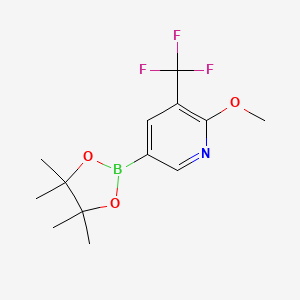
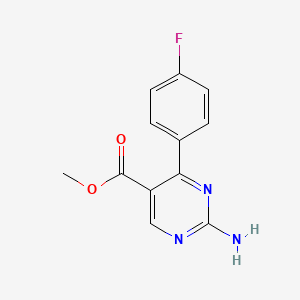
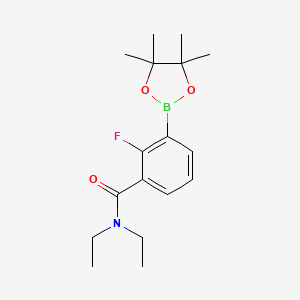


![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)



